molecular formula C8H11Cl2NO B2893814 (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride CAS No. 2085703-04-2

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride

Cat. No.: B2893814
CAS No.: 2085703-04-2
M. Wt: 208.08
InChI Key: PWMKMNLOLOIHQK-KLXURFKVSA-N
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Description

(3R)-2,3-Dihydro-1-benzofuran-3-amine dihydrochloride is a chiral amine salt derived from a partially hydrogenated benzofuran scaffold. The compound features a 2,3-dihydrobenzofuran core with an amine group at the 3-position, which adopts the (R)-configuration. The dihydrochloride salt form enhances its water solubility, a critical factor for applications in pharmaceutical or chemical synthesis. The molecular formula is inferred as C₈H₁₁Cl₂N₂O, with a calculated molecular weight of 223.08 g/mol (based on the free base C₈H₉NO and two equivalents of HCl).

Properties

IUPAC Name

(3R)-2,3-dihydro-1-benzofuran-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.2ClH/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4,7H,5,9H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKMNLOLOIHQK-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2O1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the benzofuran ring.

    Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Salt Form Stereochemistry
(3R)-2,3-Dihydro-1-benzofuran-3-amine dihydrochloride None C₈H₁₁Cl₂N₂O 223.08 (calculated) Dihydrochloride (3R)
(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride CF₃ (5) C₉H₉ClF₃NO 239.62 Hydrochloride (3R)
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine OMe (6) C₉H₁₁NO₂ 165.19 (free base) None (3R)
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Cl (7) C₈H₉Cl₂NO 218.07 Hydrochloride (3R)
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (6) C₈H₉Cl₂NO 218.07 Hydrochloride (R)

Key Observations:

This may explain why only one HCl equivalent is required for salt formation compared to the dihydrochloride of the unsubstituted parent compound. Chloro (Cl) substituents at positions 6 or 7 (–7) also exhibit electron-withdrawing effects, favoring mono-hydrochloride salts. The dihydrochloride form of the parent compound suggests higher basicity in the absence of such substituents.

Regiochemical Variations :

  • Substitutions at position 6 (methoxy or chloro) versus position 7 (chloro) influence electronic and steric environments. For example, the methoxy group () is electron-donating, which could enhance solubility of the free base, whereas chloro groups (–7) may improve metabolic stability.

Salt Form Implications: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride or free-base forms. This property is advantageous for drug formulation but may also affect stability under varying pH conditions.

Biological Activity

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dihydrobenzofuran core, which contributes to its biological activity. The presence of the amine group allows for interactions with various biological targets, enhancing its potential as a pharmacological agent. The hydrochloride salt form improves its solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and other biochemical pathways. It has been suggested that the compound may modulate serotonin and dopamine receptor activity, which could have implications for treating neurological disorders such as anxiety and depression.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activity:

Case Studies and Experimental Data

  • Neurotransmitter Interaction :
    • A study investigating the interaction of similar benzofuran derivatives with serotonin receptors indicated potential anxiolytic effects. The binding affinities were assessed using radiolabeled ligands, demonstrating that these compounds could effectively compete with known agonists.
  • Enzyme Inhibition :
    • In vitro assays revealed that this compound could inhibit certain proteases involved in metabolic regulation. The IC50 values for these interactions were determined through enzyme kinetics studies, showing significant inhibition at micromolar concentrations .
  • Antimicrobial Testing :
    • Related compounds have been tested against various bacterial strains. For example, benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, suggesting that structural modifications could enhance efficacy against resistant pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amineContains a chlorine substituentEnhanced neuropharmacological properties
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amineChlorine at position 5Potential for greater enzyme inhibition
(S)-isomer of 2-substituted benzofuransVaries based on substitutionDifferent receptor binding profiles

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